molecular formula C17H12N2S2 B4891180 Bis(thienyl)phenylimidazole

Bis(thienyl)phenylimidazole

Cat. No.: B4891180
M. Wt: 308.4 g/mol
InChI Key: NZGXKBCXDPCLPG-UHFFFAOYSA-N
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Description

Bis(thienyl)phenylimidazole is a heterocyclic compound that features an imidazole ring substituted with thienyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(thienyl)phenylimidazole typically involves the cyclization of appropriate precursors. One common method is the condensation of thienyl-substituted aldehydes with phenyl-substituted amines in the presence of an acid catalyst. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Bis(thienyl)phenylimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

Bis(thienyl)phenylimidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of bis(thienyl)phenylimidazole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to proteins or nucleic acids, altering their function. The compound’s electronic properties, influenced by the thienyl and phenyl groups, play a crucial role in its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(thienyl)phenylimidazole is unique due to the combination of thienyl and phenyl groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications, such as in the development of advanced materials and sensors .

Properties

IUPAC Name

2-phenyl-4,5-dithiophen-2-yl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2S2/c1-2-6-12(7-3-1)17-18-15(13-8-4-10-20-13)16(19-17)14-9-5-11-21-14/h1-11H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGXKBCXDPCLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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